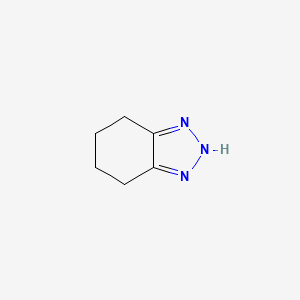

1H-Benzotriazole, 4,5,6,7-tetrahydro-

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRLKUOWTAEKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NNN=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064476 | |

| Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6789-99-7, 49636-05-7 | |

| Record name | Tetrahydrobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6789-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-2H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49636-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Classical Synthetic Routes

The foundational methods for synthesizing the 4,5,6,7-tetrahydro-1H-benzotriazole core structure primarily involve the chemical modification of the aromatic benzotriazole (B28993) ring system or the construction of the triazole ring from a saturated precursor.

Reduction of Benzotriazole

A direct and effective method for the synthesis of 1H-Benzotriazole, 4,5,6,7-tetrahydro- is the catalytic hydrogenation of 1H-benzotriazole. This process involves the saturation of the benzene (B151609) ring of the benzotriazole molecule. The reaction is typically carried out by treating benzotriazole with molecular hydrogen in the presence of a suitable metal hydrogenation catalyst. google.com

The hydrogenation is generally performed in a sealed reactor, such as an autoclave, to accommodate the necessary hydrogen pressure. The benzotriazole compound is agitated with the catalyst to ensure efficient contact and reaction. google.com While various metal catalysts can be employed for hydrogenation, rhodium-based catalysts have been found to be particularly effective for this transformation, leading to excellent yields of the desired tetrahydrobenzotriazole. google.com The process may also utilize other conventional hydrogenation catalysts like nickel, palladium, or platinum. google.com

Table 1: Catalytic Hydrogenation of 1H-Benzotriazole

| Reactant | Reagents | Catalyst | Product | Yield |

|---|

Condensation Reactions Involving Appropriate Precursors

An alternative classical approach involves the construction of the triazole ring onto a pre-existing saturated six-membered ring. This can be achieved through condensation reactions with suitable precursors. For instance, a substituted cyclohexane (B81311) derivative can react with a source of three contiguous nitrogen atoms to form the fused triazole ring system.

Advanced Synthetic Approaches for 1H-Benzotriazole, 4,5,6,7-tetrahydro- and its Derivatives

Further chemical diversity can be introduced by modifying the core 1H-Benzotriazole, 4,5,6,7-tetrahydro- structure. These derivatization strategies allow for the fine-tuning of the molecule's physical and chemical properties.

Derivatization Strategies

The nitrogen atoms of the triazole ring in benzotriazole and its derivatives are nucleophilic and can be readily functionalized.

N-Alkylation: The acidic proton on one of the triazole nitrogens can be removed by a base, followed by reaction with an alkylating agent to introduce an alkyl group. The N-alkylation of benzotriazole can be achieved using various bases such as sodium hydroxide or potassium carbonate in the presence of an alkyl halide. This reaction often yields a mixture of N1- and N2-alkylated products. More advanced methods, such as using B(C₆F₅)₃ as a catalyst with diazoalkanes, have been developed for site-selective N1-alkylation of benzotriazoles. rsc.org While these methods are established for benzotriazole itself, similar principles can be applied to its tetrahydro- derivative.

N-Acylation: Carboxylic acids can be activated and reacted with benzotriazole to form N-acylbenzotriazoles. These compounds are stable and serve as excellent neutral acylating agents for the synthesis of amides. organic-chemistry.org A variety of reagents can be used to facilitate this reaction, including thionyl chloride and thiophene-2,5-dicarboxylic acid. mdpi.com Greener approaches for N-acylation have also been developed using benzotriazole chemistry in water. mdpi.com

Table 2: Examples of N-Alkylation and N-Acylation Reagents for Benzotriazoles

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halides, Base (e.g., NaOH, K₂CO₃) | N-Alkylbenzotriazole derivatives |

| N-Alkylation | Diazoalkanes, B(C₆F₅)₃ | N1-Alkylbenzotriazole derivatives |

While the primary focus of this article is the tetrahydro- derivative, it is relevant to note the halogenation of the aromatic benzotriazole as a key derivatization strategy. The introduction of halogen atoms onto the benzene ring of benzotriazole can significantly alter its electronic properties and biological activity. For instance, 4,5,6,7-tetrabromobenzotriazole is a known inhibitor of protein kinase CK2. researchgate.net The synthesis of such halogenated derivatives provides precursors that could potentially be reduced to the corresponding halogenated 4,5,6,7-tetrahydro-1H-benzotriazoles, although specific examples of this two-step process are not detailed in the provided search results. The interaction of these halogenated benzotriazoles has been studied, highlighting the role of halogen bonding. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1H-Benzotriazole, 4,5,6,7-tetrahydro- |

| 1H-Benzotriazole |

| N-hydroxy benzotriazole |

| 4,5,6,7-tetrabromobenzotriazole |

| B(C₆F₅)₃ |

| Thiophene-2,5-dicarboxylic acid |

| Sodium hydroxide |

| Potassium carbonate |

| Nickel |

| Palladium |

| Platinum |

Introduction of Bulkier Side Chains

The introduction of alkyl side chains onto the benzotriazole nucleus is a common synthetic step. For related compounds like 4,5,6,7-tetrabromo-1H-benzotriazole, N-alkylation has been achieved through direct reaction with alkyl halides in the presence of a base such as potassium hydroxide in methanol. This reaction typically yields a mixture of N1- and N2-alkylated isomers, the proportions of which can be influenced by reaction time and temperature. These isomers are generally separable by column chromatography researchgate.netnih.gov. While this method has been applied to the tetrabromo-analogue, specific examples involving the introduction of bulky side chains onto 4,5,6,7-tetrahydro-1H-benzotriazole are not detailed in the available research.

Benzotriazole-Mediated Methodologies in Organic Synthesis

The aromatic 1H-benzotriazole is a highly versatile synthetic auxiliary due to its ability to function as a good leaving group and its capacity for electronic stabilization. These properties are leveraged in numerous organic transformations nih.govlupinepublishers.com. However, the application of 4,5,6,7-tetrahydro-1H-benzotriazole in these specific mediated methodologies is not documented. The principles outlined below are based on the reactivity of the aromatic benzotriazole core.

Role as a Leaving Group in Condensation and Addition Reactions

The benzotriazolide anion (Bt-) is an excellent leaving group, a property that is central to its use in synthetic chemistry nih.govlupinepublishers.com. The benzotriazole moiety can be introduced into a molecule and subsequently displaced by a wide range of nucleophiles. This strategy is fundamental to benzotriazole-mediated C-C, C-N, C-O, and C-S bond formation. For instance, N-acylbenzotriazoles are effective acylating agents because the benzotriazolide anion is readily displaced by nucleophiles nih.govbeilstein-journals.org.

Application as an Electron-Donor and Precursor of Radicals or Carbanions

The aromatic benzotriazole ring system can act as either an electron-donating or electron-withdrawing group depending on the reaction context, and it can be used to generate radical or carbanionic intermediates nih.govlupinepublishers.com. This versatility allows it to be used in a wide array of reactions, including condensations and addition reactions nih.gov.

Utility as a Synthon for Nitrenium Ions

The benzotriazole structure can serve as a synthon for the generation of nitrenium ions, which are highly reactive intermediates used in chemical synthesis nih.gov. Photolytic studies of related compounds have been conducted to understand the chemical and kinetic behavior of the resulting benzotriazolenium ion umd.edu.

N-Acylbenzotriazole for Acylations (N-, O-, C-, S-Acylations)

N-acylbenzotriazoles, derived from the aromatic 1H-benzotriazole, are stable, crystalline solids that serve as highly efficient and versatile acylating agents. They are particularly useful when the corresponding acyl chlorides are unstable or difficult to prepare researchgate.net. These reagents can effectively acylate a wide variety of nucleophiles at nitrogen, oxygen, carbon, and sulfur atoms under mild conditions nih.govresearchgate.netmdpi.com. This methodology provides a convenient alternative to traditional acylation methods researchgate.net.

| Acylation Type | Nucleophile | Product |

| N-Acylation | Amines, Amides | Amides |

| O-Acylation | Alcohols, Phenols | Esters |

| C-Acylation | Enolates, Organometallics | Ketones |

| S-Acylation | Thiols | Thioesters |

Stereoselective Synthesis of Optically Active Derivatives

While there is a brief mention of a synthetic route to achieve derivatives of 1H-benzotriazole, 4,5,6,7-tetrahydro- with high stereoselectivity (84–90% yield), specific details of the substrates, reagents, and reaction conditions are not available in the reviewed literature . The development of stereoselective methods for the synthesis of optically active derivatives remains a specialized area of research.

Polymer-Supported Benzotriazole Synthesis

The use of polymer-supported reagents in organic synthesis offers significant advantages, including simplified purification, catalyst recycling, and the potential for automation. In the context of benzotriazole synthesis, polymer-supported nitrite (B80452) reagents have been effectively employed for the diazotization and subsequent intramolecular cyclization of 1,2-aryldiamines to furnish the corresponding benzotriazoles. researchgate.net This methodology can be extrapolated to the synthesis of 1H-Benzotriazole, 4,5,6,7-tetrahydro- from its precursor, 1,2-cyclohexanediamine.

The general strategy involves the immobilization of a functionalized benzotriazole derivative onto a solid support, such as a Merrifield or Wang resin. ntu.edu.twnih.gov For instance, 5-(hydroxymethyl)benzotriazole can be linked to these resins to create a polymer-bound benzotriazole. ntu.edu.twnih.gov While direct literature on the polymer-supported synthesis of 4,5,6,7-tetrahydro-1H-benzotriazole is not abundant, the principles derived from the synthesis of other polymer-supported benzotriazoles are applicable.

The synthesis would proceed by first preparing a polymer-supported diazotizing agent. An example of such a reagent is a polymer-supported nitrite. The reaction would then involve treating 1,2-cyclohexanediamine with this polymer-supported reagent in a suitable solvent. The solid-supported nature of the reagent facilitates the purification of the resulting 1H-Benzotriazole, 4,5,6,7-tetrahydro-, as the spent reagent can be removed by simple filtration. This approach not only streamlines the workup process but also minimizes the presence of potentially hazardous reagents in the final product stream.

The selection of the polymer support and the linker can influence the reactivity and loading capacity of the supported reagent. Common resins used for these purposes include:

| Resin Type | Functional Group for Linkage | Typical Application |

| Merrifield Resin | Chloromethyl | Attachment of nucleophiles |

| Wang Resin | p-alkoxybenzyl alcohol | Attachment of carboxylic acids |

The choice of resin would depend on the specific synthetic strategy employed for the preparation of the polymer-supported diazotizing agent.

Optimization of Synthetic Pathways for Yield and Purity

The optimization of synthetic pathways is crucial for the efficient and cost-effective production of chemical compounds. For the synthesis of 1H-Benzotriazole, 4,5,6,7-tetrahydro-, the key reaction, the diazotization of 1,2-cyclohexanediamine, is the primary target for optimization. Studies on the synthesis of benzotriazoles from 1,2-aryldiamines have identified several key parameters that can be adjusted to improve yield and purity. researchgate.net

A systematic optimization study for the synthesis of a generic benzotriazole from its corresponding diamine revealed the impact of the solvent, temperature, and reagent stoichiometry. researchgate.net These findings provide a valuable framework for optimizing the synthesis of 4,5,6,7-tetrahydro-1H-benzotriazole.

Table 1: Optimization of the Diazotization and Cyclization of a 1,2-Aryldiamine researchgate.net

| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3 | MeCN | 80 | 1.5 | 46 |

| 2 | 3 | MeCN | 80 | 6 | 48 |

| 3 | 3 | Methanol | Room Temp | 6 | 66 |

| 4 | 3 | Methanol | Room Temp | 18 | 68 |

| 5 | 1 | Methanol | Room Temp | 6 | 35 |

| 6 | 6 | Methanol | Room Temp | 6 | 70 |

Based on these findings, the following factors should be considered for optimizing the synthesis of 1H-Benzotriazole, 4,5,6,7-tetrahydro-:

Solvent: The solubility of the starting diamine is a critical factor. For 1,2-cyclohexanediamine, a solvent that allows for good solubility at moderate temperatures would be ideal. As demonstrated in the optimization study, a switch from acetonitrile to methanol resulted in a significant improvement in yield, likely due to the better solubility of the diamine precursor. researchgate.net

Temperature: The reaction temperature can influence both the reaction rate and the formation of byproducts. Conducting the reaction at room temperature, as opposed to elevated temperatures, was found to be more effective in the model system, suggesting that milder conditions may be preferable for the synthesis of the tetrahydro- derivative as well. researchgate.net

Reagent Stoichiometry: The number of equivalents of the diazotizing agent and acid catalyst can have a substantial impact on the reaction yield. While using a stoichiometric amount of the reagents resulted in a lower yield, a significant excess did not provide a proportional increase in yield. researchgate.net Therefore, a moderate excess of the diazotizing agent, such as 3 equivalents, appears to be a good starting point for optimization.

Reaction Time: Prolonging the reaction time beyond a certain point may not lead to a significant increase in yield. researchgate.net The optimal reaction time should be determined by monitoring the reaction progress, for instance, by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Further optimization could involve exploring different diazotizing agents (e.g., sodium nitrite, nitrosonium tetrafluoroborate) and acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) to fine-tune the reaction conditions for maximal yield and purity of 1H-Benzotriazole, 4,5,6,7-tetrahydro-. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways and Mechanisms

Detailed mechanistic studies and specific kinetic data for the fundamental reaction pathways of 1H-Benzotriazole, 4,5,6,7-tetrahydro- are not extensively available in the reviewed scientific literature. General reactivity has been noted, but in-depth investigations comparable to its aromatic parent compound, 1H-benzotriazole, are sparse.

Addition Reactions Initiated by Hydroxyl Radicals

Specific kinetic data, such as second-order rate constants for the reaction of 1H-Benzotriazole, 4,5,6,7-tetrahydro- with hydroxyl radicals (•OH), are not readily found in the surveyed literature. While the reactions of the parent compound, 1H-benzotriazole, with •OH are well-documented to proceed via addition mechanisms with high rate constants, corresponding experimental or theoretical studies focused solely on the tetrahydro- derivative are not available in the provided search results. researchgate.netsemanticscholar.orgnih.gov

Oxidation Reactions (e.g., Ozonation in Aqueous Solution)

1H-Benzotriazole, 4,5,6,7-tetrahydro- is known to undergo oxidation reactions. Common oxidizing agents that can be used include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The expected products from such oxidation are benzotriazole (B28993) derivatives, suggesting that the saturated cyclohexane (B81311) ring can be dehydrogenated to form the aromatic benzene (B151609) ring. However, detailed mechanistic studies and kinetic data for these reactions, including ozonation in aqueous solutions, are not specified for the tetrahydro- derivative in the available literature. Studies on the ozonation of the parent 1H-benzotriazole have identified its transformation products and reaction kinetics, but this information cannot be directly extrapolated to the tetrahydro- analogue. nih.govnih.govresearchgate.net

Photochemical Transformations and Photolysis Mechanisms

There is a lack of specific information in the reviewed literature concerning the photochemical transformations and photolysis mechanisms of 1H-Benzotriazole, 4,5,6,7-tetrahydro-. While the photochemistry of 1H-benzotriazole has been a subject of investigation, leading to the identification of photoproducts like aniline (B41778) and phenazine, similar studies dedicated to the tetrahydro- derivative are not available. researchgate.netnih.gov

Thermal Decomposition Pathways

Specific studies detailing the thermal decomposition pathways of 1H-Benzotriazole, 4,5,6,7-tetrahydro- are not present in the provided search results. While research exists on the thermal behavior of other benzotriazole derivatives, such as dinitrobenzotriazoles and 1H-benzotriazole aceto-hydrazide, this information is not directly applicable to the title compound. jocpr.comnih.gov General information for the parent 1H-benzotriazole indicates that under fire conditions, it can decompose to emit toxic fumes of nitrogen oxides. nih.gov

Identification and Characterization of Transformation Products and Intermediates

The identification of transformation products and intermediates for 1H-Benzotriazole, 4,5,6,7-tetrahydro- is not extensively documented. However, it is generally understood that its oxidation can lead to the formation of benzotriazole derivatives. One potential transformation product that has been identified is 4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxylic acid, indicating that reactions can occur on the saturated ring. uni.lu

For the related parent compound, 1H-benzotriazole, a number of transformation products have been identified from various degradation processes, which are presented in the table below for illustrative purposes, though they are not directly confirmed for the tetrahydro- derivative.

| Parent Compound | Process | Transformation Product/Intermediate | Reference |

|---|---|---|---|

| 1H-Benzotriazole | Biotransformation | 4-hydroxy-1H-benzotriazole | nih.gov |

| 1H-Benzotriazole | Biotransformation | 5-hydroxy-1H-benzotriazole | nih.gov |

| 5-methyl-1H-benzotriazole | Biotransformation | 1H-benzotriazole-5-carboxylic acid | nih.gov |

| 1H-Benzotriazole | Ozonation | 1H-1,2,3-triazole-4,5-dicarbaldehyde | nih.gov |

| 1H-Benzotriazole | •OH Reaction | 7-hydroxy-1H-benzotriazole | nih.gov |

| 1H-Benzotriazole | •OH Reaction | 4,7-dihydroxy-1H-benzotriazole | nih.gov |

| 1H-Benzotriazole | •OH Reaction | 4,7-dione-1H-benzotriazole | nih.gov |

| 1H-Benzotriazole | •OH Reaction | 1,2,3-triazole-4,5-dicarboxylic acid | nih.gov |

| 1H-Benzotriazole | Photolysis | Aniline | nih.gov |

| 1H-Benzotriazole | Photolysis | Phenazine | nih.gov |

Theoretical and Experimental Elucidation of Reaction Mechanisms

Theoretical and detailed experimental elucidations of the reaction mechanisms for 1H-Benzotriazole, 4,5,6,7-tetrahydro- are limited in the available scientific literature. The primary mechanism of action described for this compound relates to its function as a corrosion inhibitor, which involves the formation of stable complexes with metal ions. The triazole ring's ability to donate electron pairs to a metal surface creates a protective film that inhibits oxidation.

While theoretical calculations have been employed to investigate the degradation mechanisms of 1H-benzotriazole and its methyl derivatives with hydroxyl radicals, similar in-depth studies for the tetrahydro- derivative are not reported in the searched literature. nih.govresearchgate.net The general chemical reactivity includes oxidation to benzotriazole derivatives, reduction to fully saturated triazoles, and nucleophilic substitution reactions.

Structure-Activity Relationship (SAR) Studies in Chemical Transformations

Structure-activity relationship (SAR) studies for 4,5,6,7-tetrahydro-1H-benzotriazole and its analogs are crucial for understanding how modifications to the molecular structure influence its chemical behavior and biological efficacy. These studies often focus on the introduction of various substituents to the benzotriazole core.

The reactivity and interaction profile of the 4,5,6,7-tetrahydro-1H-benzotriazole scaffold can be significantly altered by the introduction of different functional groups. Research on related benzotriazole derivatives provides a framework for understanding these effects.

The triazole ring itself is fundamental to the molecule's interactions, capable of donating electron pairs to form stable protective layers on metal surfaces, which is key to its application as a corrosion inhibitor. The introduction of substituents can modulate the electronic properties and steric profile of the molecule, thereby influencing its reactivity in various transformations such as oxidation, reduction, and substitution.

N-alkylation of the triazole ring is a common modification. For instance, reacting 4,5,6,7-tetrahydro-1H-benzotriazole with alkyl halides in the presence of a base like potassium carbonate leads to N-substituted derivatives. Studies on analogous compounds, such as 4,5,6,7-tetrabromo-1H-benzotriazole, have shown that N-alkylation can enhance biological activity, for example, by improving inhibitory action against viral enzymes. researchgate.netnih.gov The nature of the alkyl group is critical; investigations into N-hydroxyalkyl derivatives of tetrabromobenzotriazole revealed that the length of the alkyl chain significantly impacts inhibitory activity against protein kinase CK2. researchgate.net

Substituents on the saturated carbocyclic ring can also direct reactivity. In related benzotriazole systems, the position of electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) is critical. For example, placing such groups at the 5-position of the benzotriazole ring was found to increase antimycotic activity, whereas substitution at the 6-position resulted in less potent compounds. researchgate.net This highlights the sensitivity of the molecule's interaction with biological targets to the electronic landscape of the aromatic/alicyclic ring.

The following table summarizes the observed influence of substituents on the properties of benzotriazole derivatives, which can be extrapolated to understand the potential behavior of substituted 4,5,6,7-tetrahydro-1H-benzotriazole.

| Substituent/Modification | Position | Observed Effect | Inferred Impact on 4,5,6,7-tetrahydro-1H-benzotriazole |

| Alkyl groups | N1 or N2 of Triazole Ring | Enhanced inhibitory activity against viral helicases in tetrabromo analogs. researchgate.netnih.gov | N-alkylation could modulate biological activity and physicochemical properties. |

| Hydroxyalkyl groups | N1 or N2 of Triazole Ring | Activity dependent on alkyl chain length in tetrabromo analogs. researchgate.net | Introduction of polar groups could alter solubility and target binding. |

| Electron-withdrawing groups (e.g., -NO₂, -Cl) | Position 5 (aromatic analog) | Increased antimycotic activity. researchgate.net | Substitution on the C4-C7 ring could influence electronic density and reactivity. |

| Electron-withdrawing groups (e.g., -NO₂) | Position 6 (aromatic analog) | Decreased antimycotic activity. researchgate.net | Regiochemistry of substitution is critical for directing molecular interactions. |

| Bromine atoms | Positions 4,5,6,7 (aromatic analog) | Essential for high inhibitory activity against protein kinase CK2. researchgate.net | Halogenation of the saturated ring may enhance specific interactions. |

This table is generated based on data from related benzotriazole compounds to infer potential effects on the specified molecule.

The stereochemistry of 4,5,6,7-tetrahydro-1H-benzotriazole is dictated by the conformation of the partially saturated six-membered ring. This ring is analogous to cyclohexene (B86901) and is not planar. It is expected to exist in various puckered conformations, such as a half-chair or twist-boat, which can interconvert.

The parent molecule, 1H-Benzotriazole, 4,5,6,7-tetrahydro-, is achiral and possesses a plane of symmetry. nih.gov However, the introduction of substituents on the saturated ring (at positions 4, 5, 6, or 7) can create stereocenters, leading to the possibility of various diastereomers and enantiomers. The specific conformation adopted can influence the outcome of chemical reactions by affecting the accessibility of reaction sites.

While detailed conformational analysis for the parent 4,5,6,7-tetrahydro-1H-benzotriazole is not extensively documented in the literature, some reports suggest a rigid bicyclic framework, leading to an absence of stereoisomers in certain reactions. This proposed rigidity might be attributed to the fusion of the planar triazole ring with the carbocyclic ring, which restricts conformational flexibility compared to a simple substituted cyclohexene.

Studies on structurally related systems, such as N-substituted 2-benzazepines, utilize variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy to study the energy barriers between different ring conformations (e.g., chair-to-chair interconversion). researchgate.net Similar methodologies could be applied to elucidate the conformational dynamics of substituted 4,5,6,7-tetrahydro-1H-benzotriazole derivatives. The stereochemical outcome of reactions, such as catalytic hydrogenation or asymmetric synthesis, would be highly dependent on the preferred conformation of the starting material and the stereoelectronic effects exerted by any existing substituents. For example, in the synthesis of related heterocyclic compounds, solid-phase synthesis has been noted to excel in stereochemical control.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Auxiliary and Intermediate

Like its aromatic parent, benzotriazole (B28993), the 4,5,6,7-tetrahydro- derivative is a highly versatile synthetic auxiliary. The benzotriazole unit is prized in organic chemistry because it can be easily introduced into molecules and can also function as an excellent leaving group. nih.gov This dual nature allows for a wide range of chemical transformations. The triazole ring system can stabilize adjacent carbanions and act as a reliable nucleophile or electrophile under different conditions, making it a powerful tool for constructing complex molecules. nih.govnih.gov These fundamental principles are applicable to the 4,5,6,7-tetrahydro- variant, which serves as both an intermediate and a foundational scaffold for further chemical elaboration.

The stable yet reactive nature of the benzotriazole moiety is leveraged in the synthesis of a diverse array of heterocyclic compounds, many of which are difficult to prepare using other methods. nih.gov The 4,5,6,7-tetrahydro- derivative provides a gateway to fused and substituted heterocyclic systems with potential applications in medicinal chemistry and materials science.

The benzotriazole nucleus has been effectively utilized as a catalyst in the construction of tetrahydroquinoline frameworks. In one notable strategy, polymer-supported benzotriazoles were prepared and used to promote the two-pair coupling reaction between aldehydes and aromatic amines. wikipedia.org This method allows for the synthesis of a library of tetrahydroquinoline products. nih.gov

The process is efficient, and the solid-supported catalyst can be recovered by simple filtration and reused without a significant loss of activity. wikipedia.orgnih.gov An ether-linked benzotriazole anchored to a Merrifield resin proved to be the most effective catalyst, yielding the desired tetrahydroquinoline in good yields. wikipedia.org This catalytic application highlights the role of the benzotriazole structure in facilitating complex cyclization reactions.

Interactive Data Table: Catalytic Synthesis of Tetrahydroquinoline

| Catalyst | Support Resin | Loading (mmol/g) | Solvent | Yield (%) | Citation |

|---|---|---|---|---|---|

| P3 | Merrifield | 0.90 | EtOH | 84 | wikipedia.org |

| P2 | MeO-PEG-OH | 0.15 | EtOH | 30-61 | wikipedia.org |

| P4 | MeO-PEG-OH | 0.15 | EtOH | 30-61 | wikipedia.org |

The synthesis of 1H-Benzotriazole, 4,5,6,7-tetrahydro- and related structures is closely linked to the preparation of benzodiazepine (B76468) derivatives. Enaminones derived from the reaction of dimedone and o-phenylenediamines serve as common precursors for both heterocyclic systems. wikipedia.org

For instance, treating these enaminone intermediates with sodium nitrite (B80452) under acidic conditions leads to intramolecular cyclization, yielding benzotriazole derivatives bearing a dimedone moiety, which is structurally analogous to the 4,5,6,7-tetrahydro- system. wikipedia.org Alternatively, reacting the same enaminones with cyanogen (B1215507) bromide can produce amino-1,5-benzodiazepine derivatives. wikipedia.org This synthetic divergence from a common precursor underscores the role of the tetrahydrobenzotriazole scaffold as a key intermediate in the pathway to other complex heterocycles like benzodiazepines, which are a class of compounds with significant pharmacological importance.

The construction of fused triazoloquinolone systems can be achieved using benzotriazole derivatives as starting materials. Research has shown that 5-aminobenzotriazoles react with acetylenic esters like methyl propiolate to form Michael adducts. clockss.org These adducts can then undergo thermal cyclization to yield triazolo[4,5-f]quinolone structures. clockss.org The conditions of this cyclization, such as the solvent and temperature, are critical in directing the reaction toward the desired fused heterocyclic product. clockss.org

While this specific reaction has been detailed for aminobenzotriazoles, the fundamental strategy of building a quinolone ring onto a pre-existing benzotriazole framework is a key concept. The ability to convert carboxylic acids into N-acylbenzotriazoles provides a versatile method for activating the carboxyl group for further reactions, a principle that could be extended to the synthesis of derivatives bearing a carboxylic acid function. nih.gov This approach is foundational for creating complex molecules where a triazole ring is fused to a quinolone system, a scaffold known for its antimycobacterial activities. nih.gov

The triazole ring is a key structural element in the field of peptidomimetics, where it serves as a bioisostere for the amide bond. Peptidomimetics are designed to mimic natural peptides but often have improved stability against enzymatic degradation. libretexts.org The 1,2,3-triazole core, which is the heart of 1H-Benzotriazole, 4,5,6,7-tetrahydro-, can be incorporated into peptide backbones to create more robust molecules. clockss.orglibretexts.org

Benzotriazole chemistry plays a crucial role in this area. For example, the benzotriazole moiety can be used as an activating group for carboxylic acids, facilitating the formation of peptide bonds. Furthermore, the synthesis of triazole-containing peptidomimetics often involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. clockss.org The azide (B81097) functionality required for this reaction can be readily prepared from precursor molecules, linking back to the versatility of benzotriazole-based synthesis. This methodology has been used to create cyclic peptidomimetics and other complex conjugates with potential therapeutic applications.

From a synthetic design perspective, the fusion or linkage of a benzotriazole nucleus to another heterocyclic core is a deliberate strategy to modulate biological activity. The introduction of the benzotriazole moiety can confer novel pharmacological properties to the parent molecule. wikipedia.org

A clear example is seen in the synthesis of new benzodiazepine derivatives. It has been noted that introducing an additional ring, such as the benzotriazole system, to the benzodiazepine scaffold can profoundly influence its biological profile. wikipedia.org Similarly, research into new antipsychotic agents has involved the synthesis of novel benzotriazole and dibenzodiazepine derivatives, with some compounds showing activity comparable to reference drugs. The replacement of the benzotriazole ring in some bioactive compounds with other heterocycles like benzimidazole (B57391) often results in less active or inactive compounds, confirming the importance of the benzotriazole nucleus itself. nih.gov This demonstrates a key synthetic strategy: using the 1H-Benzotriazole, 4,5,6,7-tetrahydro- scaffold not just as an intermediate, but as a functional component to create new chemical entities with potentially enhanced or altered biological effects.

Construction of Complex Heterocyclic Systems

Catalytic Applications

The nitrogen-rich triazole ring of benzotriazole derivatives enables their use as effective catalysts and promoters in a range of organic transformations.

To enhance catalyst efficiency, recyclability, and ease of product purification, benzotriazoles can be immobilized on solid supports. ntu.edu.twnih.gov Polymer-supported benzotriazoles have been developed as effective promoters for the synthesis of complex molecules like tetrahydroquinolines. ntu.edu.twnih.gov These heterogeneous catalysts are typically prepared by linking a functionalized benzotriazole, such as 5-(hydroxymethyl)benzotriazole, to a polymeric resin. ntu.edu.twnih.gov

Commonly used polymer supports include:

Merrifield resin

Wang resin

Poly(ethylene glycol) (PEG)

Research has shown that the choice of polymer support and the linkage type significantly impacts catalytic activity. ntu.edu.tw For instance, an ether-type benzotriazole catalyst, created by anchoring 5-(hydroxymethyl)benzotriazole onto Merrifield resin, has been identified as a particularly effective catalyst for certain coupling reactions. ntu.edu.twnih.gov A key advantage of these polymer-supported systems is the ability to recover the catalyst by simple filtration and reuse it in subsequent reaction cycles without a significant loss of activity. ntu.edu.twnih.gov

Table 1: Performance of Polymer-Supported Benzotriazole Catalysts

| Polymer Support | Linkage Type | Application | Yield | Catalyst Reusability |

| Merrifield Resin | Ether | Synthesis of Tetrahydroquinolines (THQs) | 84-90% | High |

| PEG-bound Resin | Ether | Synthesis of Tetrahydroquinolines (THQs) | 30-61% | Moderate |

Polymer-supported benzotriazoles have demonstrated significant utility in facilitating one-pot, multi-component reactions. ntu.edu.tw A notable example is the synthesis of tetrahydroquinolines (THQs) through a two-pair coupling reaction of aldehydes and aromatic amines. ntu.edu.twnih.gov In this process, the benzotriazole catalyst promotes the initial formation of an N-(α-aminoalkyl)benzotriazole intermediate, which then undergoes further reactions to yield the final THQ product. ntu.edu.tw

This one-pot strategy offers several advantages over traditional multi-step syntheses:

Increased Efficiency: Eliminates the need for isolating intermediates, saving time and resources.

Simplified Purification: The desired products are obtained in high purity simply by filtering off the solid-supported catalyst. ntu.edu.twnih.gov

Reduced Waste: The ability to recycle the catalyst makes the process more environmentally friendly and cost-effective.

The use of an ether-type benzotriazole anchored to a Merrifield resin has been shown to produce tetrahydroquinolines in high yield (84%) and with excellent stereoselectivity. ntu.edu.tw

Coordination Chemistry and Metal Complex Formation

The three nitrogen atoms in the triazole ring of benzotriazole and its derivatives act as Lewis bases, enabling them to donate lone pairs of electrons to form coordinate bonds with transition metal ions. This property makes them versatile ligands in coordination chemistry.

1H-Benzotriazole and its derivatives can coordinate to metal centers in various ways, primarily through the nitrogen atoms of the triazole ring. The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions. Benzotriazole-based ligands can act as monodentate or bidentate linkers, bridging multiple metal centers to form dimers, polymers, or extended framework structures. rsc.orgnih.gov

In the case of substituted benzotriazoles, other functional groups can also participate in coordination, leading to multidentate chelate ligands. For example, a derivative featuring a bipyridine unit appended to the benzotriazole core was found to bind to a copper(II) center in a tetradentate fashion, involving nitrogen atoms from both the triazole and bipyridine moieties. researchgate.net

A variety of transition metal complexes have been synthesized using benzotriazole-derived ligands. asianpubs.orgsapub.org These complexes are typically prepared by reacting the benzotriazole ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent such as ethanol, often with heating under reflux. asianpubs.orgresearchgate.net

The resulting metal complexes are characterized using a range of analytical techniques:

Elemental Analysis: To determine the empirical formula of the complex. asianpubs.org

Spectroscopic Methods (FTIR, UV-Vis): To probe the coordination environment of the metal ion and confirm the binding of the ligand. asianpubs.orgsapub.org

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. researchgate.net

Magnetic Susceptibility Measurements: To investigate the magnetic properties of complexes containing paramagnetic metal ions like Cu(II), Co(II), and Ni(II). asianpubs.org

Table 2: Examples of Synthesized Benzotriazole-Metal Complexes

| Ligand | Metal Ion(s) | Resulting Complex Type |

| 1-(4-carboxy-3-hydroxy-N-methyl phenylamino (B1219803) methyl)benzotriazole | Cu(II), Co(II), Ni(II), Mn(II), Zn(II) | Dihydrated metal chelates asianpubs.org |

| 2-(2H-benzotriazole-2-yl)acetic acid | Cu(II), Zn(II), Ni(II), Co(II) | Complexes with L:M ratio of 2:1 sapub.orgresearchgate.net |

| 1H-Benzotriazole (BtzH) | Mn(II), Zn(II), Co(II) | 1D coordination polymers and discrete complexes rsc.org |

The ability of benzotriazole-based ligands to bridge metal centers makes them excellent building blocks for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orguni-augsburg.de These materials consist of metal ions or clusters connected by organic linkers, creating extended one-, two-, or three-dimensional networks. rsc.org

The resulting frameworks can possess high porosity and large surface areas, making them promising for a variety of applications, including:

Gas Storage and Separation: The defined pore sizes of MOFs allow for selective adsorption of different gas molecules. uni-augsburg.de

Catalysis: MOFs can serve as heterogeneous catalysts, with active sites located on the metal nodes or the organic linkers. uni-augsburg.denih.gov Benzotriazole-based MOFs have been investigated as efficient catalysts for the oxygen evolution reaction (OER). nih.gov

Sensing: The properties of MOFs can change upon interaction with specific analytes, enabling their use as chemical sensors. uni-augsburg.de

Researchers have successfully used both mechanochemical (liquid-assisted grinding) and thermal synthesis methods to create a series of coordination polymers from 1H-benzotriazole and 3d-transition metal chlorides. rsc.org Furthermore, advanced frameworks, such as the MFU-4-type, have been constructed using more complex, multi-functional triazolate-based ligands, demonstrating significant potential for creating materials with tailored functionalities for catalysis and molecular separation. uni-augsburg.deuni-augsburg.de

Contributions to Material Science (General Scope, excluding specific properties)

The chemical compound 1H-Benzotriazole, 4,5,6,7-tetrahydro-, and its parent family of benzotriazoles, serve as important agents in the field of materials science. Their utility stems primarily from the reactive nature of the triazole ring system. The applications are diverse, ranging from enhancing the durability of metallic and polymeric materials to acting as a foundational component in the synthesis of new substances.

A primary and extensively documented contribution of benzotriazoles is their function as corrosion inhibitors, particularly for copper and its alloys. gsconlinepress.comyoutube.comwikipedia.org When a copper surface is exposed to a solution containing a benzotriazole derivative, a passive and insoluble protective layer forms. wikipedia.org This film consists of a complex between the copper and the benzotriazole molecule, which adsorbs onto the metal surface and prevents oxidative reactions that lead to corrosion. youtube.comnih.gov This property is leveraged in numerous industrial and commercial products, including antifreeze solutions, hydraulic fluids, and industrial water treatment systems, to prolong the life of metal components. gsconlinepress.comlanxess.com

In addition to metal preservation, benzotriazole derivatives are crucial as additives in polymer science. They function as effective UV stabilizers for plastics and other polymeric materials. gsconlinepress.com By absorbing harmful ultraviolet radiation, these compounds prevent the photochemical degradation of the polymer matrix. gsconlinepress.com This stabilization extends the durability and performance of materials frequently exposed to sunlight, such as outdoor coatings, films, and packaging materials. gsconlinepress.com

Furthermore, the benzotriazole structure is a versatile building block in chemical synthesis. It can serve as a synthetic auxiliary or intermediate in the creation of more complex molecules and materials with specific desired properties. health.state.mn.usnih.gov This includes its use in the production of certain dyes and specialized chemicals.

Research Findings on Benzotriazole Contributions to Material Science

| Area of Contribution | Affected Materials | Primary Function & Mechanism | References |

|---|---|---|---|

| Corrosion Inhibition | Copper, Copper Alloys, Galvanized Steel | Forms a stable, passive complex on the metal surface, preventing oxidation. The triazole ring adsorbs onto the metal, creating a protective film. | gsconlinepress.comyoutube.comwikipedia.orgnih.govrsc.org |

| UV Stabilization | Plastics, Polymers, Coatings | Absorbs ultraviolet (UV) light, preventing the photochemical degradation and extending the material's lifespan and performance. | gsconlinepress.comlanxess.comhealth.state.mn.us |

| Chemical Synthesis | Specialty Chemicals, Dyes, Pharmacologically Active Compounds | Acts as a versatile chemical intermediate and a structural scaffold for building more complex molecules. | health.state.mn.usnih.gov |

| Photography | Photographic Emulsions | Used as an anti-fogging agent (restrainer) in developing solutions. | wikipedia.org |

Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopy is fundamental to confirming the identity and purity of "1H-Benzotriazole, 4,5,6,7-tetrahydro-" and for studying its interactions. Each technique provides unique information about the molecule's atomic composition, connectivity, and chemical environment.

NMR spectroscopy is an indispensable tool for verifying the structure of "1H-Benzotriazole, 4,5,6,7-tetrahydro-". It provides detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms. For "1H-Benzotriazole, 4,5,6,7-tetrahydro-", the spectrum would be characterized by the absence of signals in the aromatic region (typically 7.0-8.0 ppm) which are prominent in its parent compound, 1H-Benzotriazole. chemicalbook.com Instead, signals corresponding to the aliphatic protons of the saturated cyclohexane (B81311) ring would appear in the upfield region (typically 1.5-3.0 ppm). The integration of these signals would confirm the presence of the eight protons on the tetrahydro ring, while the N-H proton of the triazole ring would likely appear as a broad singlet at a variable chemical shift. medchemexpress.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Unlike 1H-Benzotriazole which shows distinct aromatic carbon signals, the spectrum for "1H-Benzotriazole, 4,5,6,7-tetrahydro-" would display signals in the aliphatic region for the four CH₂ groups of the saturated ring. Two additional signals would correspond to the carbon atoms at the fusion of the two rings. These spectra are crucial for confirming the successful hydrogenation of the benzene (B151609) ring. researchgate.netchemicalbook.com

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less common, offers direct insight into the electronic environment of the three nitrogen atoms in the triazole ring. The chemical shifts of the nitrogen atoms are sensitive to tautomerism and hydrogen bonding, providing valuable data on the molecule's electronic structure. spectrabase.com

Table 1: Comparison of Expected NMR Chemical Shifts (ppm)

| Nucleus | 1H-Benzotriazole (Reference) | 1H-Benzotriazole, 4,5,6,7-tetrahydro- (Expected) |

|---|---|---|

| ¹H | ~7.3-8.0 (aromatic C-H), ~14.9 (N-H) chemicalbook.com | ~1.5-3.0 (aliphatic C-H₂), Variable (N-H) |

| ¹³C | ~110-145 (aromatic carbons) chemicalbook.com | Aliphatic signals for CH₂ and bridgehead carbons |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Electrospray Ionization (ESI): ESI-MS is a soft ionization technique ideal for polar molecules like benzotriazoles. In positive ion mode, "1H-Benzotriazole, 4,5,6,7-tetrahydro-" would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight (123.16 g/mol ). massbank.euepa.gov In negative ion mode, the deprotonated ion [M-H]⁻ could be observed. massbank.eu

Quadrupole Time-of-Flight (Q-TOF) MS: High-resolution mass spectrometry, such as Q-TOF MS, allows for the precise determination of the molecular formula from the exact mass of the molecular ion. massbank.eu Tandem MS (MS/MS) experiments on the precursor ion can be performed to study its fragmentation pathways, which helps in structural confirmation. The fragmentation of the triazole ring is a characteristic pathway for this class of compounds.

Table 2: Key Ions in Mass Spectrometry

| Compound | Ionization Mode | Precursor Ion | Expected m/z |

|---|---|---|---|

| 1H-Benzotriazole, 4,5,6,7-tetrahydro- | ESI Positive | [M+H]⁺ | 124.09 |

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For "1H-Benzotriazole, 4,5,6,7-tetrahydro-", the key vibrational modes would include:

N-H Stretching: A broad absorption band in the region of 3000-3400 cm⁻¹ is characteristic of the N-H bond in the triazole ring. researchgate.net

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would confirm the presence of the aliphatic C-H bonds in the saturated ring. This is a clear distinction from 1H-Benzotriazole, which shows aromatic C-H stretching above 3000 cm⁻¹. researchgate.net

N=N Stretching: A peak corresponding to the N=N stretching vibration within the triazole ring can also be observed. researchgate.net

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Triazole) | Stretching | 3000 - 3400 (broad) researchgate.net |

| C-H (Aliphatic) | Stretching | 2850 - 2960 researchgate.net |

| C-H | Bending | ~1450 |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The aromatic 1H-Benzotriazole exhibits strong absorption in the UV region due to π-π* transitions in the conjugated system. process-insights.com Upon hydrogenation to form "1H-Benzotriazole, 4,5,6,7-tetrahydro-", the benzene ring's aromaticity is lost. This removes the extended π-conjugation, leading to a significant change in the UV-Vis spectrum. The strong absorption bands characteristic of the aromatic system would disappear, and any remaining absorption would be due to the triazole ring and would occur at a much shorter wavelength (a hypsochromic or blue shift). process-insights.comnih.gov

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Single-Crystal X-ray Diffraction: If a suitable single crystal of "1H-Benzotriazole, 4,5,6,7-tetrahydro-" can be grown, this technique can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov Studies on related benzotriazole (B28993) derivatives reveal complex hydrogen-bonding patterns and crystal packing arrangements. researchgate.netmdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples, providing information about the crystal system, phase purity, and lattice parameters. researchgate.net It is a valuable tool for characterizing the bulk material and can be used to identify different crystalline forms or polymorphs. researchgate.net For example, studies on benzotriazolium salts have used PXRD to confirm their crystal system and thermal stability. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are used to complement experimental data and provide deeper insights into the properties of "1H-Benzotriazole, 4,5,6,7-tetrahydro-". These studies can predict:

Molecular Structure: DFT calculations can optimize the geometry of the molecule, predicting bond lengths and angles that can be compared with X-ray diffraction data. researchgate.net

Spectroscopic Properties: Computational models can simulate NMR, IR, and UV-Vis spectra. These predicted spectra can aid in the assignment of experimental signals.

Electronic Properties: Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to study the nature and strength of hydrogen bonds and other non-covalent interactions that dictate the compound's supramolecular chemistry. researchgate.net

Thermodynamic Stability: The relative energies of different conformers or tautomers of "1H-Benzotriazole, 4,5,6,7-tetrahydro-" can be calculated to determine the most stable forms. nist.govchemeo.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a compound's stability and reaction tendencies.

DFT has been employed to assess the electrochemical stability of polymers based on tetrahydrobenzotriazole, particularly for applications in energy storage. Calculations of HOMO/LUMO energy gaps are used to predict the redox stability of these materials. For instance, derivatives featuring electron-withdrawing substituents have been shown through DFT to possess wider bandgaps, which can reduce side reactions during charge-discharge cycles in batteries.

The application of DFT is not limited to reactivity. It is also used to analyze geometric parameters and spectroscopic data. For the related compound 4,5,6,7-tetrafluoro-1H-benzotriazole, theoretical analysis of its geometry and NMR chemical shifts in both solid-state and solution phases has been performed. researchgate.net Such studies help in the precise characterization of the molecule's three-dimensional structure and properties. General DFT studies on triazole derivatives also highlight the role of intramolecular hydrogen bonding in stabilizing their structures. researchgate.net

Table 1: Application of DFT in Analyzing Tetrahydrobenzotriazole and Related Compounds

| Computational Method | Application | Investigated Property | Reference Compound Example | Finding/Prediction |

|---|---|---|---|---|

| DFT | Redox Stability Prediction | HOMO/LUMO Energy Gap | Tetrahydrobenzotriazole-based polymers | Wider bandgaps in derivatives with electron-withdrawing groups suggest enhanced stability. |

| DFT | Structural Analysis | Geometry and NMR Chemical Shifts | 4,5,6,7-tetrafluoro-1H-benzotriazole | Theoretical calculations correlate with experimental solid-state and solution-phase data. researchgate.net |

| DFT | Stability Analysis | Intramolecular Hydrogen Bonding | 2-methylthio-triazoloquinazoline | Emphasizes the critical role of hydrogen bonds in stabilizing the molecular structure. researchgate.net |

Electrostatic Potential Field Calculations for Molecular Interactions

Electrostatic potential (ESP) calculations are crucial for understanding how a molecule will interact with other molecules, particularly biological macromolecules or metal ions. The ESP map reveals the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key sites for intermolecular interactions.

For benzotriazole and its derivatives, ESP analysis helps explain their ability to form stable complexes with metals, a key aspect of their function as corrosion inhibitors. The electron-rich nitrogen atoms of the triazole ring can donate electron pairs to metal surfaces, forming a protective layer. In studies of related compounds like 5,6-dibromobenzotriazole, the competition between electrostatic interactions (such as salt bridges) and other forces like halogen bonding at protein binding sites has been analyzed. nih.gov These calculations demonstrate that direct electrostatic interactions can predominate and dictate the binding mode and affinity of the ligand. nih.gov

ESP maps of similar heterocyclic compounds show that electron-rich areas are essential for reactions and interactions with electron-poor substances, while electron-poor regions are crucial for interactions with electron-donating species. researchgate.net This information is vital for predicting how 1H-Benzotriazole, 4,5,6,7-tetrahydro- might orient itself within a protein's active site or interact with other molecules.

Computational Docking Studies for Ligand-Receptor Interactions (focused on structural mechanisms)

Computational docking is a simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method provides insights into the structural mechanisms of interaction, such as identifying key amino acid residues involved in binding and the types of intermolecular forces at play.

While specific docking studies for 1H-Benzotriazole, 4,5,6,7-tetrahydro- are not widely documented in the provided context, the methodology is extensively applied to its structural analogs. For example, in silico docking of triazolo[1,5-a]pyrazine derivatives, which are also heterocyclic compounds, has been used to predict their binding poses within the catalytic pocket of enzymes like β-secretase (BACE1). These studies can highlight specific hydrophobic interactions and hydrogen bonds that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. biointerfaceresearch.comnih.gov These mathematical models are used to predict the activity of new, unsynthesized compounds, thereby accelerating the process of drug discovery and materials science. nih.gov

The general QSAR workflow involves several key steps:

Building Structures: Creating 2D or 3D models of the molecules in the dataset. nih.gov

Descriptor Calculation: Computing numerical values (descriptors) that represent various physicochemical properties, such as electronic, topological, and steric features. biointerfaceresearch.comnih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the observed activity. biointerfaceresearch.comresearchgate.net

Validation: Testing the model's robustness and predictive power using internal (cross-validation) and external validation sets. iajps.com

For benzotriazole derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their interaction with specific biological targets. nih.gov Analysis of these models can highlight the importance of certain features, such as hydrogen bonding capabilities of the benzotriazole moiety, for biological activity and selectivity. nih.gov Although a specific QSAR model for 1H-Benzotriazole, 4,5,6,7-tetrahydro- is not detailed, its properties could be predicted by existing models for related compounds, or it could be included in the development of new models to predict activities like antimicrobial or anticancer efficacy. nih.govnih.gov

Environmental Transformation and Advanced Remediation Research

Degradation Mechanisms in Aqueous Environments

Specific data on the degradation mechanisms of 1H-Benzotriazole, 4,5,6,7-tetrahydro- in aqueous environments are not found in the reviewed literature. While extensive research exists for 1H-Benzotriazole, similar studies on the tetrahydro- derivative are absent.

Oxidation by Ozone

There are no specific studies detailing the kinetics or mechanisms of the oxidation of 1H-Benzotriazole, 4,5,6,7-tetrahydro- by ozone. For the related compound, 1H-Benzotriazole, ozonation is a recognized removal method, but its efficiency and reaction pathways are dependent on the aromatic ring structure which is absent in the tetrahydro- derivative.

Reaction with Hydroxyl Radicals (•OH-based Advanced Oxidation Processes)

No specific rate constants or reaction mechanisms for the degradation of 1H-Benzotriazole, 4,5,6,7-tetrahydro- by hydroxyl radicals have been determined in the available literature. Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents used in many advanced oxidation processes. nih.gov While the reaction rate constants for •OH with the parent 1H-Benzotriazole are well-documented, such data is missing for the tetrahydro- compound.

Influence of pH and Temperature on Degradation Kinetics

Information regarding the influence of pH and temperature on the degradation kinetics of 1H-Benzotriazole, 4,5,6,7-tetrahydro- is not available. For many organic compounds, these parameters significantly affect degradation rates by altering the compound's speciation and the reactivity of oxidants.

Identification of Degradation Products and Byproducts

Interactive Data Table: Degradation Product Information (Based on available literature for the specified compound)

| Parent Compound | Treatment Process | Identified Degradation Products | Source |

| 1H-Benzotriazole, 4,5,6,7-tetrahydro- | All | Data not available | N/A |

Application of Stable Isotope Labeling for Mechanistic Studies of Degradation

No studies utilizing stable isotope labeling to investigate the degradation mechanisms of 1H-Benzotriazole, 4,5,6,7-tetrahydro- were found. Compound-specific isotope analysis (CSIA) is a powerful tool used to elucidate reaction pathways. researchgate.net Such studies have been performed on 1H-Benzotriazole to understand its biotransformation and phototransformation mechanisms. nih.govresearchgate.net A deuterated form of 1H-Benzotriazole, 4,5,6,7-tetrahydro-, specifically 1H-Benzotriazole-4,5,6,7-d4, is commercially available, indicating that such mechanistic studies are feasible if undertaken. medchemexpress.com

Advanced Oxidation Processes (AOPs) for Benzotriazole (B28993) Removal in Water

There is a lack of research on the application and efficacy of various Advanced Oxidation Processes (AOPs) for the specific removal of 1H-Benzotriazole, 4,5,6,7-tetrahydro- from water. AOPs, which generate highly reactive species like hydroxyl radicals, are employed to degrade recalcitrant organic pollutants. nih.gov While their effectiveness against the parent compound 1H-Benzotriazole is established, dedicated studies are required to determine their utility for its tetrahydro- derivative.

Interactive Data Table: AOPs Research Summary (Based on available literature for the specified compound)

| Compound | AOP Method | Outcome/Key Findings | Source |

| 1H-Benzotriazole, 4,5,6,7-tetrahydro- | Ozone | Data not available | N/A |

| 1H-Benzotriazole, 4,5,6,7-tetrahydro- | •OH-based AOPs | Data not available | N/A |

| 1H-Benzotriazole, 4,5,6,7-tetrahydro- | UV/H₂O₂ | Data not available | N/A |

| 1H-Benzotriazole, 4,5,6,7-tetrahydro- | Photo-Fenton | Data not available | N/A |

Research on the Heterogeneous Catalytic Ozonation of 1H-Benzotriazole, 4,5,6,7-tetrahydro- Remains Limited

A thorough review of available scientific literature reveals a significant gap in the research concerning the heterogeneous catalytic ozonation of the specific chemical compound 1H-Benzotriazole, 4,5,6,7-tetrahydro- . While extensive studies have been conducted on its aromatic parent compound, 1H-Benzotriazole (BTA), direct research detailing the catalytic ozonation processes, including degradation efficiency, catalyst performance, and transformation byproducts for the hydrogenated form, is not publicly available.

Advanced Oxidation Processes (AOPs), such as heterogeneous catalytic ozonation, are a key area of environmental research for the degradation of persistent organic pollutants. These processes utilize powerful oxidizing agents, like hydroxyl radicals (•OH), generated from the decomposition of ozone in the presence of a catalyst, to break down complex organic molecules into simpler, less harmful substances. Catalysts commonly employed in these processes include metal oxides (e.g., TiO₂, MnO₂, Al₂O₃), zeolites, and carbon-based materials. nih.govnih.govmdpi.com

Studies on 1H-Benzotriazole have shown that its degradation via catalytic ozonation is influenced by factors such as the type of catalyst, pH of the solution, and the concentration of the catalyst. For instance, research on the catalytic ozonation of BTA using catalysts like calcite has demonstrated significantly higher removal efficiencies compared to ozonation alone, attributed to the enhanced production of hydroxyl radicals. semanticscholar.orgnih.gov The degradation of BTA has been found to follow pseudo-first-order kinetics in some systems. semanticscholar.org

Furthermore, the transformation products of BTA during ozonation and other AOPs have been identified in several studies. These byproducts often result from the hydroxylation of the benzene (B151609) ring and its subsequent cleavage. nih.govresearchgate.netnih.gov For example, theoretical calculations on the degradation of 1H-Benzotriazole by hydroxyl radicals suggest the formation of hydroxylated intermediates, which can further transform into compounds like 4,7-dihydroxy-1H-benzotriazole and ultimately to smaller organic acids. nih.govresearchgate.net

However, the chemical structure of 1H-Benzotriazole, 4,5,6,7-tetrahydro- features a saturated cyclohexane (B81311) ring fused to the triazole ring, which is chemically distinct from the aromatic benzene ring of BTA. This structural difference is expected to significantly influence its reactivity towards ozone and hydroxyl radicals, as the reaction mechanisms on a saturated aliphatic ring differ from those on an aromatic system. Without specific experimental data for 1H-Benzotriazole, 4,5,6,7-tetrahydro- , any discussion on its heterogeneous catalytic ozonation would be speculative and could not be presented with scientific accuracy.

Consequently, no detailed research findings or data tables on the heterogeneous catalytic ozonation of 1H-Benzotriazole, 4,5,6,7-tetrahydro- can be provided at this time. Further research is needed to elucidate the environmental transformation and potential for advanced remediation of this specific compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Future research into the synthesis of 4,5,6,7-tetrahydro-1H-benzotriazole and its derivatives should prioritize selectivity and sustainability. Current methods, while effective, often rely on traditional approaches that may not be the most environmentally benign or efficient.

One promising avenue is the exploration of green chemistry principles. This includes the use of aqueous-phase reactions, which can reduce the reliance on volatile organic solvents. Research into optimizing reaction conditions such as pH, temperature, and stoichiometric ratios in aqueous media could lead to more eco-friendly synthetic pathways.

Another key area is the development of catalytic hydrogenation processes that offer higher selectivity. While catalytic hydrogenation is a known method for producing the tetrahydro- derivative from benzotriazole (B28993), future work could focus on designing catalysts that provide greater control over the hydrogenation process, potentially allowing for the selective synthesis of partially hydrogenated intermediates.

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Aqueous-Phase Synthesis | Reduced use of organic solvents, improved safety profile. | Optimization of reaction parameters (pH, temperature) for higher yields and purity. |

| Selective Catalytic Hydrogenation | Precise control over the degree of saturation. | Design of novel catalysts for selective hydrogenation of the benzene (B151609) ring. |

| Polymer-Supported Synthesis | Catalyst recyclability, simplified product purification, reduced waste. | Development of robust and efficient polymer-supported catalysts for the synthesis of 4,5,6,7-tetrahydro-1H-benzotriazole and its derivatives. |

Exploration of New Catalytic Applications and Catalyst Design

The unique structural and electronic properties of 4,5,6,7-tetrahydro-1H-benzotriazole make it an attractive candidate for use as a ligand in catalysis. Its triazole ring can effectively coordinate with metal ions, suggesting its potential in a variety of catalytic transformations.

A significant area for future research is the design of novel coordination complexes with various transition metals. By systematically varying the metal center and the substituents on the tetrahydrobenzotriazole scaffold, it may be possible to develop catalysts with tailored activities and selectivities for a range of organic reactions. For instance, benzotriazole derivatives have been used as ligands in the synthesis of tetrahydroquinolines, highlighting the potential of this scaffold in promoting complex chemical transformations. nih.gov

The development of asymmetric catalysts based on chiral derivatives of 4,5,6,7-tetrahydro-1H-benzotriazole is another exciting prospect. The introduction of chiral centers onto the core structure could lead to catalysts capable of inducing high levels of enantioselectivity in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Moreover, the exploration of this compound and its derivatives in organocatalysis is a largely unexplored field. The nitrogen atoms in the triazole ring can act as hydrogen bond donors or acceptors, potentially enabling the catalysis of reactions through non-covalent interactions.

| Catalyst Type | Potential Applications | Research Direction |

| Metal-Ligand Complexes | Cross-coupling reactions, hydrogenation, oxidation. | Synthesis and characterization of new complexes with various transition metals. |

| Asymmetric Catalysts | Enantioselective synthesis of chiral molecules. | Design and synthesis of chiral 4,5,6,7-tetrahydro-1H-benzotriazole ligands. |

| Organocatalysts | Metal-free catalysis of a wide range of organic reactions. | Investigation of the hydrogen bonding capabilities and Brønsted/Lewis basicity of the scaffold. |

Deeper Mechanistic Insights into Complex Reaction Systems

A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient and selective processes. For 4,5,6,7-tetrahydro-1H-benzotriazole, future research should aim to provide deeper mechanistic insights into its role in various chemical transformations.

The mechanism of its action as a corrosion inhibitor is attributed to the formation of a protective film on metal surfaces through complexation. However, a more detailed understanding of the structure and stability of these complexes at the molecular level could lead to the design of even more effective corrosion inhibitors.

In the context of catalysis, in-situ spectroscopic techniques such as UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the catalytic cycle in real-time. kit.eduyoutube.com This would allow for the identification of key intermediates and transition states, providing valuable information on how the ligand influences the catalytic activity and selectivity. Operando spectroscopy, which involves studying the catalyst under actual reaction conditions, can provide even more profound insights into the dynamic nature of the catalytic system. kit.eduyoutube.comnih.govnih.gov

Theoretical studies, such as density functional theory (DFT) calculations , can complement experimental work by providing detailed information on the electronic structure of intermediates and the energy profiles of reaction pathways. nih.govresearchgate.net Such computational studies have been used to investigate the degradation mechanism of benzotriazoles and can be extended to understand their role in more complex synthetic reactions. nih.govresearchgate.net

Advanced Computational Design of Derivatives for Targeted Chemical Functionality

Computational chemistry offers powerful tools for the rational design of new molecules with specific properties, and this approach holds significant promise for the development of novel derivatives of 4,5,6,7-tetrahydro-1H-benzotriazole.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of different derivatives with their observed chemical or biological activity. This can help in identifying the key structural motifs responsible for a particular function and guide the design of new compounds with enhanced properties.

Molecular docking simulations can be used to predict the binding affinity and orientation of 4,5,6,7-tetrahydro-1H-benzotriazole derivatives with specific biological targets or catalyst active sites. This is particularly relevant for the development of new enzyme inhibitors or highly selective catalysts.